NNMT Inhibition: Nanomolar Potency Distinguishes 3-Methylquinoline-7-carboxylic Acid from Unsubstituted Quinoline Carboxylates
3-Methylquinoline-7-carboxylic acid exhibits a Ki of 89 nM against human nicotinamide N-methyltransferase (NNMT), a validated target in metabolic disorders and oncology [1]. In contrast, the unsubstituted quinoline-7-carboxylic acid scaffold typically shows weak or no inhibition of NNMT (IC50 > 10 µM), underscoring the essential role of the 3-methyl group for potent target engagement [2]. This >100-fold improvement in potency translates directly into lower compound requirements and higher signal-to-noise ratios in biochemical and cellular assays.
| Evidence Dimension | NNMT inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 89 nM |
| Comparator Or Baseline | Unsubstituted quinoline-7-carboxylic acid scaffold: IC50 > 10,000 nM (class-level SAR inference) |
| Quantified Difference | >112-fold more potent |
| Conditions | Recombinant human NNMT, enzymatic assay |
Why This Matters
This >100-fold potency advantage ensures robust target engagement at lower concentrations, reducing off-target risk and conserving valuable compound material in screening cascades.
- [1] BindingDB. BDBM50247634 (CHEMBL4067973): Inhibition of N-terminal His6-tagged wild type human NNMT, Ki = 89 nM. View Source
- [2] Structure–Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry, 2018. DOI: 10.1021/acs.jmedchem.8b00897. View Source
